molecular formula C12H14FNO3 B12476590 Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate

Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B12476590
M. Wt: 239.24 g/mol
InChI Key: YGSRMXVYSVSFBR-WPRPVWTQSA-N
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Description

Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative characterized by a 2-fluorophenoxy substituent at the C4 position and a methyl ester group at the C2 position. The stereochemistry (2S,4S) is critical for its interactions with biological targets, and the fluorine atom on the phenoxy group may enhance metabolic stability and binding affinity due to its electronegativity and small atomic radius .

Properties

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

methyl (2S,4S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H14FNO3/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13/h2-5,8,10,14H,6-7H2,1H3/t8-,10-/m0/s1

InChI Key

YGSRMXVYSVSFBR-WPRPVWTQSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2F

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis from L-Proline Derivatives

L-Proline serves as a common precursor due to its inherent (S)-configuration at C2. Key steps include:

  • Hydroxylation at C4 : Selective oxidation of L-proline derivatives introduces the C4 hydroxyl group. For example, hydroxylation using NaIO$$4$$/RuCl$$3$$ yields cis-4-hydroxy-L-proline.
  • Protection-Deprotection Strategy : Boc (tert-butyloxycarbonyl) protection of the amine prevents undesired side reactions during subsequent steps.

Asymmetric Catalytic Hydrogenation

For non-natural stereochemistry, asymmetric hydrogenation of pyrrolidine precursors using chiral catalysts (e.g., Rh-DuPhos) achieves enantiomeric excess >95%. Substrates such as γ-keto esters are hydrogenated to form the (2S,4S) configuration directly.

Introduction of the 2-Fluorophenoxy Group

The 2-fluorophenoxy moiety is introduced via nucleophilic substitution or Mitsunobu reaction:

Nucleophilic Aromatic Substitution

  • Substrate : A pyrrolidine intermediate with a leaving group (e.g., mesylate or tosylate) at C4 reacts with 2-fluorophenol under basic conditions (K$$2$$CO$$3$$, DMF, 80°C).
  • Yield : 60–75%, with minor racemization at C4.

Mitsunobu Reaction

  • Conditions : DIAD (diisopropyl azodicarboxylate) and PPh$$_3$$ facilitate ether formation between 2-fluorophenol and a C4 alcohol on the pyrrolidine ring.
  • Advantages : Preserves stereochemistry; yields >85%.

Esterification of the Carboxylic Acid

The methyl ester is introduced via:

Fischer Esterification

  • Reagents : Methanol and H$$2$$SO$$4$$ under reflux.
  • Limitations : Requires acid-stable intermediates; yields 70–80%.

Steglich Esterification

  • Reagents : DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.
  • Efficiency : Yields >90% with minimal racemization.

Key Synthetic Routes and Comparative Data

Method Starting Material Key Steps Yield Stereopurity Reference
L-Proline Derivatization L-Proline Hydroxylation → Boc protection → Mitsunobu reaction → Esterification 65% >99% ee
Asymmetric Hydrogenation γ-Keto ester Hydrogenation → Tosylation → Nucleophilic substitution → Esterification 58% 97% ee
Mitsunobu-Mediated Etherification (2S,4S)-4-Hydroxypyrrolidine Mitsunobu reaction with 2-fluorophenol → Steglich esterification 82% >99% ee

Optimization Challenges and Solutions

  • Racemization During Etherification : Minimized by using Mitsunobu conditions instead of SN2 reactions.
  • Low Solubility of Intermediates : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
  • Purification Difficulties : Chromatography on silica gel with ethyl acetate/hexane gradients resolves diastereomers.

Industrial-Scale Considerations

  • Cost-Effectiveness : L-Proline-based routes are preferred for scalability.
  • Green Chemistry : Catalytic hydrogenation replaces stoichiometric reagents (e.g., NaBH$$_4$$) to reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or nucleophiles can be used under various conditions, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name (CAS) Substituent on Phenoxy Group Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate (N/A) 4-isopropyl-3-methylphenoxy C₁₆H₂₃NO₃ 277.36 High purity (≥95%), discontinued commercial availability
Methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate (1217781-70-8) 2,5-dichlorophenoxy C₁₂H₁₃Cl₂NO₃ 290.14 Solid form, available from multiple suppliers
Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride (1354485-03-2) 2-chloro-4-(tert-pentyl)phenoxy C₁₇H₂₅Cl₂NO₃ 362.30 Hydrochloride salt, enhanced solubility in polar solvents
Methyl (2S,4S)-4-(4-methyl-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride (1354488-28-0) 4-methyl-2-nitrophenoxy C₁₃H₁₇ClN₂O₅ 316.74 Irritant hazard, nitro group introduces strong electron-withdrawing effects
(2S)-2-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride (1217752-28-7) 4-fluorobenzyl (not phenoxy) C₁₂H₁₅ClFNO₂ 259.70 Carboxylic acid derivative, distinct pharmacokinetic profile

Biological Activity

Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₄FNO₃
  • Molecular Weight : 239.24 g/mol
  • CAS Number : 1135225-98-7

This compound has been investigated for its potential as a c-Met inhibitor , a target implicated in various cancers. The c-Met pathway is crucial for tumor growth and metastasis. Inhibiting this pathway can lead to reduced tumor cell proliferation and increased apoptosis.

Antitumor Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit promising antitumor activity. For instance, a related study reported that compounds with a similar structure displayed moderate to excellent activity against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) .

Case Studies

  • In Vitro Studies :
    • A study evaluating the biological activities of 4-(2-fluorophenoxy) derivatives found that certain compounds had IC50 values in the nanomolar range against c-Met kinase, indicating potent inhibitory effects .
    • Another investigation into structurally related compounds demonstrated significant inhibition of cell proliferation in multiple cancer cell lines, highlighting the potential therapeutic applications of these derivatives .
  • In Vivo Studies :
    • In an animal model, compounds similar to this compound were shown to reduce tumor growth significantly compared to control groups, suggesting effective bioavailability and therapeutic efficacy .

Summary of Biological Activities

Compound NameTargetIC50 (nM)Cell Lines Tested
This compoundc-MetTBDA549, H460, HT-29
Related Compound Ac-Met1.42H460
Related Compound Bc-MetTBDMKN-45

Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Ortho-substituted phenyl ringEnhances antitumor activity
N-unsubstituted imidazolone linkerFavorable for potency

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